3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound notable for its unique structural features. It comprises a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxymethyl group and a benzyl ester moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 346.4 g/mol. The presence of both carboxylic acid and amine functionalities suggests potential for various chemical reactivities and biological activities .
The chemical reactivity of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can be attributed to its functional groups. The carboxylic acid moiety can undergo typical reactions such as:
The piperidine ring can also participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the nitrogen atom, which can act as a nucleophile.
While specific biological activities of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester are not extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. Potential biological activities may include:
The synthesis of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis techniques. Common methods include:
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has potential applications in various fields, including:
Studies on the interaction of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester with biological systems could focus on:
Several compounds share structural similarities with 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | 334.4 g/mol | Contains an ethyl group instead of cyclopropyl, affecting solubility and reactivity. | |
| 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | 346.4 g/mol | Features a cyclopropyl group, which may influence biological activity differently. | |
| 3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 247.29 g/mol | Lacks the carboxymethyl group; primarily used as an intermediate in organic synthesis. |
The uniqueness of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds .